alpha-Ethylcinnamaldehyde

Physicochemical characterization Volatility Process engineering

alpha-Ethylcinnamaldehyde (CAS 1755-45-9; also indexed as 28467-92-7), chemically designated as (2E)-2-benzylidenebutanal, is an aromatic α,β-unsaturated aldehyde and a higher homologue of cinnamaldehyde. It is characterized by a phenyl group conjugated with an ethyl-substituted propenal backbone (C11H12O; molecular weight 160.21 g/mol), imparting physicochemical properties distinct from its parent compound.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 1755-45-9
Cat. No. B12064592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Ethylcinnamaldehyde
CAS1755-45-9
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCC(=CC1=CC=CC=C1)C=O
InChIInChI=1S/C11H12O/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-9H,2H2,1H3/b10-8+
InChIKeyBOCRJYUZWIOMOJ-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Ethylcinnamaldehyde (CAS 1755-45-9): A Higher Homologue of Cinnamaldehyde for Research and Industrial Procurement


alpha-Ethylcinnamaldehyde (CAS 1755-45-9; also indexed as 28467-92-7), chemically designated as (2E)-2-benzylidenebutanal, is an aromatic α,β-unsaturated aldehyde and a higher homologue of cinnamaldehyde [1]. It is characterized by a phenyl group conjugated with an ethyl-substituted propenal backbone (C11H12O; molecular weight 160.21 g/mol), imparting physicochemical properties distinct from its parent compound . This compound is primarily investigated in research settings for its modified bioactivity potential and is utilized as a synthetic intermediate rather than as a direct flavor or fragrance ingredient .

Application Scope Synthetic intermediate and research tool for higher cinnamaldehyde homologues
Regulatory Boundary Not approved for flavor or fragrance use; strictly research and industrial procurement
Physicochemical Profile Ethyl substitution alters boiling point, lipophilicity, and molecular weight vs parent cinnamaldehyde

Why In-Class Cinnamaldehyde Derivatives Cannot Simply Be Interchanged with Alpha-Ethylcinnamaldehyde


While alpha-ethylcinnamaldehyde shares the α,β-unsaturated aldehyde scaffold with cinnamaldehyde and its derivatives (e.g., alpha-methylcinnamaldehyde, alpha-amylcinnamaldehyde), the specific ethyl substitution at the alpha position directly alters key physicochemical parameters, including volatility (boiling point), lipophilicity (logP), and molecular weight . Furthermore, its regulatory status diverges sharply from approved flavoring homologues: alpha-ethylcinnamaldehyde is explicitly not recommended for flavor or fragrance use, unlike its parent cinnamaldehyde (FEMA 2286) [1]. These quantifiable differences necessitate distinct handling protocols, application scopes, and procurement pathways, as detailed in the evidence guide below.

Volatility shift Higher boiling point may require process parameter adjustments compared to cinnamaldehyde
Lipophilicity difference Increased logP may alter membrane partitioning and bioactivity outcomes in SAR studies
Regulatory mismatch Not interchangeable with flavor-grade cinnamaldehyde derivatives due to FEMA exclusion

Quantitative Differentiation Evidence for Alpha-Ethylcinnamaldehyde Against Closest Analogs


Reduced Volatility Compared to Parent Cinnamaldehyde: Boiling Point Elevation

Alpha-ethylcinnamaldehyde exhibits a significantly higher boiling point compared to unsubstituted cinnamaldehyde. This differential is critical for applications requiring thermal stability or when tuning vapor pressure profiles . The data indicate a marked increase in boiling point of approximately 24.3°C at standard atmospheric pressure (760 mmHg) .

Boiling Point
Cross-study comparable
Δ +24.3 °C
Reduced volatility may support high-temperature synthesis control
At 760 mmHg; predicted values
Physicochemical characterization Volatility Process engineering

Increased Lipophilicity (LogP) Relative to Cinnamaldehyde

The octanol-water partition coefficient (LogP), a measure of lipophilicity, is higher for alpha-ethylcinnamaldehyde than for cinnamaldehyde due to the additional ethyl group [1]. This parameter is crucial for predicting passive membrane diffusion in biological systems or solubility in non-polar media .

Lipophilicity (LogP)
Cross-study comparable
Δ +0.48 (target 2.6 vs cinnamaldehyde 2.12)
Higher logP suggests enhanced membrane permeability context
Calculated LogP; model-dependent
Lipophilicity Drug design Membrane permeability

Increased Molecular Weight and Molar Mass Compared to Cinnamaldehyde

The molecular weight of alpha-ethylcinnamaldehyde is substantially greater than that of the parent cinnamaldehyde, reflecting the addition of the ethyl moiety to the carbon skeleton . This is a fundamental distinction impacting molar calculations in synthesis, dosing in experimental pharmacology, and mass spectrometry characterization .

Molecular Weight
Cross-study comparable
Δ +28.05 g/mol (160.21 vs 132.16)
Affects stoichiometric calculations and molar concentrations
Standard atomic weights
Molecular weight Stoichiometry Formulation

Exclusion from Flavor and Fragrance Use: Regulatory and Procurement Differentiation

In stark contrast to widely approved cinnamaldehyde derivatives (e.g., cinnamaldehyde itself, FEMA 2286; alpha-amylcinnamaldehyde, FEMA 2061), alpha-ethylcinnamaldehyde is explicitly not recommended for flavor or fragrance use [1]. This is a definitive procurement and application boundary. The compound is listed as 'information only' in flavor/fragrance databases and lacks regulatory approval for these uses [2].

Regulatory Status
Class-level inference
Not approved for flavor/fragrance
Procurement restricted to research and industrial synthesis
FEMA GRAS exclusion; confirm current status
Regulatory compliance Flavor and fragrance Procurement

Validated Application Scenarios for Alpha-Ethylcinnamaldehyde Based on Differentiated Evidence


Synthetic Intermediate for Higher Homologue Cinnamyl Derivatives

Due to its increased molecular weight and distinct boiling point, alpha-ethylcinnamaldehyde serves as a key building block for synthesizing novel cinnamaldehyde derivatives with tailored lipophilicity and volatility profiles. Its use as a reactant in Claisen-Schmidt condensations and nucleophilic additions is supported by its aldehyde and α,β-unsaturated reactivity, which remains intact despite the ethyl substitution .

Research into Modified Bioactivity and Structure-Activity Relationships (SAR)

The quantifiable increase in lipophilicity (Δ LogP = +0.48) and molecular weight makes alpha-ethylcinnamaldehyde a valuable tool in SAR studies aimed at understanding how alkyl chain length at the alpha position affects membrane permeability, protein binding, and ultimately biological activity (e.g., antimicrobial or anti-inflammatory potency) compared to cinnamaldehyde .

Non-Consumer Product Formulation and Chemical Process Development

Given its explicit exclusion from flavor and fragrance use, procurement of alpha-ethylcinnamaldehyde is strictly oriented towards industrial and laboratory R&D. It is suitable for developing non-consumer products, such as industrial odorants, chemical tracers, or intermediates in the synthesis of specialty chemicals where its specific volatility (boiling point 271.1°C) and stability are advantageous .

Application
Selection Property
Validation Focus
Synthetic intermediate for higher homologues
Ethyl-substituted α,β-unsaturated aldehyde reactivity
Yield and purity under reaction conditions
Structure-activity relationship (SAR) studies
Modulated logP and molecular weight vs parent
Comparative membrane permeability or bioactivity endpoint
Non-consumer product R&D
Thermal stability and non-flavor regulatory profile
Process scalability and compliance with industrial use
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